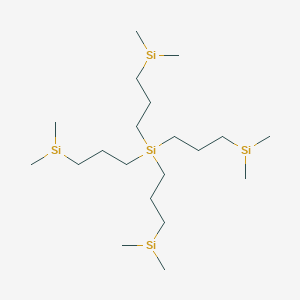

Tetrakis(dimethylsilylpropyl)silane

Description

Properties

Molecular Formula |

C20H48Si5 |

|---|---|

Molecular Weight |

429.0 g/mol |

InChI |

InChI=1S/C20H48Si5/c1-21(2)13-9-17-25(18-10-14-22(3)4,19-11-15-23(5)6)20-12-16-24(7)8/h9-20H2,1-8H3 |

InChI Key |

HXWUFBXCUYWRCK-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)CCC[Si](CCC[Si](C)C)(CCC[Si](C)C)CCC[Si](C)C |

Origin of Product |

United States |

Molecular Architecture, Conformational Analysis, and Electronic Structure

Elucidation of the Tetrahedral Core and Propyl Spacer Conformations

The propyl spacers, which link the central silicon atom to the four terminal dimethylsilyl groups, introduce a degree of conformational flexibility. Each propyl chain (–CH₂CH₂CH₂–) can adopt various staggered and eclipsed conformations through rotation around the C-C single bonds. The most stable conformation for each propyl linker is expected to be an all-staggered arrangement, which minimizes steric hindrance and torsional strain between adjacent hydrogen atoms. This is a general principle observed in the conformational analysis of acyclic alkanes.

Stereochemical Considerations and Chiral Implications

Assuming a perfectly symmetrical synthesis and the absence of chiral catalysts or reagents, Tetrakis(dimethylsilylpropyl)silane is not expected to be chiral. The molecule would possess several improper axes of rotation (S₄), which preclude chirality. However, if any of the propyl chains were to adopt a fixed, non-symmetrical conformation, or if substituents on the silicon atoms were different, it could lead to the possibility of stereoisomers. In its idealized, symmetrical state, the molecule is achiral.

Theoretical Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) Calculations for Conformational Energy Landscapes

While specific DFT calculations for this compound are not published, DFT is a powerful tool for investigating the conformational energy landscapes of organosilanes. For the analogous Tetrakis(trimethylsilyl)silane (B1295357), DFT calculations would confirm the tetrahedral geometry as the energy minimum. For this compound, DFT would be instrumental in determining the relative energies of different rotational isomers (rotamers) of the propyl chains. The calculations would likely show that conformations with significant steric interactions, such as eclipsed arrangements of the bulky dimethylsilyl groups, are energetically unfavorable.

Table 1: Predicted Relative Conformational Energies of Propyl Chain Rotamers

| Conformation | Dihedral Angles (C-C-C-Si) | Relative Energy (kcal/mol) |

| Anti-Anti | ~180°, ~180° | 0 (most stable) |

| Anti-Gauche | ~180°, ~60° | ~0.9 |

| Gauche-Gauche | ~60°, ~60° | ~1.8 |

Note: These are estimated values based on the principles of conformational analysis of alkanes and have not been specifically calculated for this compound.

Electronic Properties and Bonding Characteristics of Silicon-Hydrogen and Silicon-Carbon Linkages

The electronic properties of this compound are dictated by the nature of the silicon-hydrogen (Si-H) and silicon-carbon (Si-C) bonds.

The Si-C bond is a strong, covalent bond with a length of approximately 1.85-1.90 Å. The electronegativity difference between silicon (1.90 on the Pauling scale) and carbon (2.55) results in a bond with some polar character, with the carbon atom being slightly more electron-rich.

The Si-H bond in the dimethylsilyl groups is also covalent but has a different polarity. With hydrogen's electronegativity at 2.20, the Si-H bond is polarized with the hydrogen atom carrying a partial negative charge (hydridic character). gelest.com This makes the Si-H bond susceptible to reaction with electrophiles and a source of hydride in certain chemical reactions. gelest.com The presence of these reactive Si-H bonds suggests that this compound could function as a reducing agent in organic synthesis. gelest.com

Table 2: General Properties of Si-C and Si-H Bonds

| Bond | Average Bond Length (Å) | Average Bond Dissociation Energy (kJ/mol) | Polarity |

| Si-C | 1.87 | ~301 | Siδ+-Cδ- |

| Si-H | 1.48 | ~323 | Siδ+-Hδ- |

Reactivity Mechanisms and Transformative Reactions of Tetrakis Dimethylsilylpropyl Silane

Hydrosilylation Reactions: Mechanism and Catalytic Advancements

Hydrosilylation is a cornerstone of silicon chemistry, involving the addition of a silicon-hydride bond across an unsaturated bond, typically a carbon-carbon double or triple bond. wikipedia.orgmdpi.comrsc.org For a polyfunctional molecule like Tetrakis(dimethylsilylpropyl)silane, this reaction is the principal pathway to creating highly crosslinked silicone materials when reacted with molecules containing two or more unsaturated groups (e.g., divinyl compounds). The resulting network properties are directly influenced by the catalyst system and reaction conditions employed.

Catalysis by platinum-group metals is the most common and efficient method for industrial hydrosilylation. Among these, platinum complexes are particularly effective, with Karstedt's catalyst, a platinum(0)-divinyltetramethyldisiloxane complex, being one of the most active and widely used homogeneous catalysts due to its high efficacy and solubility in silicone systems. nih.govresearchgate.net

The generally accepted mechanism for this transformation is the Chalk-Harrod mechanism. nih.govresearchgate.netchempedia.inforesearchgate.net This catalytic cycle involves three primary steps:

Oxidative Addition: The hydrosilane's Si-H bond adds to the low-valent platinum(0) center, forming a platinum(II) intermediate containing both hydride (Pt-H) and silyl (B83357) (Pt-Si) ligands.

Migratory Insertion: The unsaturated substrate (e.g., an alkene) coordinates to the platinum(II) center and subsequently inserts into the platinum-hydride bond. This step typically proceeds in an anti-Markovnikov fashion, where the silicon atom ultimately attaches to the terminal carbon of the alkene.

Reductive Elimination: The final step is the elimination of the alkylsilane product, which forms the new silicon-carbon bond and regenerates the platinum(0) catalyst, allowing it to re-enter the catalytic cycle.

When this compound is used in such a reaction with a divinyl crosslinking agent, each of its four Si-H groups can react, leading to the formation of a dense, three-dimensional polymer network. researchgate.net The stoichiometry between the Si-H groups and the vinyl groups is a critical parameter for controlling the crosslink density and the final mechanical properties of the cured material.

Table 1: Representative Conditions for Hydrosilylation with Karstedt's Catalyst The following table provides illustrative conditions for the hydrosilylation of a polyhydrosiloxane, as specific data for this compound is not readily available in published literature.

| Parameter | Value/Range | Reference |

|---|---|---|

| Catalyst | Karstedt's Catalyst (Pt₂(dvtms)₃) | nih.govresearchgate.net |

| Catalyst Concentration (ppm Pt) | 5 - 100 ppm | researchgate.net |

| Reactant Molar Ratio (Si-H:C=C) | 1:1 to 1:1.3 | researchgate.net |

| Temperature | Room Temperature to 100 °C | researchgate.net |

| Solvent | Toluene, Xylene, or solvent-free | nih.gov |

A significant advancement in hydrosilylation is the development of photoactivated catalysts, which provide precise temporal and spatial control over the curing process. researchgate.netnih.gov Unlike thermally activated systems, these reactions are initiated by light, typically UV irradiation, allowing for the formulation of stable, one-component systems that cure only upon exposure. acs.org This is particularly valuable in applications like coatings, adhesives, and 3D printing.

The catalysts are often platinum(II) or platinum(IV) complexes containing photosensitive ligands, such as cyclopentadienyl (B1206354) or β-diketonato groups. researchgate.netnih.gov Upon irradiation, these ligands are cleaved, generating a catalytically active platinum species that can then initiate the Chalk-Harrod cycle. For instance, (η⁵-Methylcyclopentadienyl)trimethylplatinum(IV) is a well-known photoactivated catalyst that becomes active under UV light. nih.gov

For this compound, employing a photoactivated system would mean that the crosslinking reaction with a vinyl-functional polymer or oligomer would remain dormant until triggered by light. This allows for long pot life and curing on demand. The reaction conversion rate and final material properties, such as hardness, can be tuned by adjusting the catalyst concentration and the duration of light exposure. researchgate.net

Table 2: Comparison of Thermal vs. Photoactivated Hydrosilylation This table illustrates the general differences in reaction initiation for the two catalytic methods.

| Feature | Thermal Catalysis (e.g., Karstedt's) | Photoactivated Catalysis (e.g., (MeCp)PtMe₃) | Reference |

|---|---|---|---|

| Activation Trigger | Heat (often spontaneous at room temp) | UV Light (e.g., >300 nm) | researchgate.netnih.gov |

| Pot Life of Mixed System | Short (minutes to hours) | Long (days to months in dark) | nih.gov |

| Control | Primarily controlled by temperature and inhibitors | High spatial and temporal control | acs.org |

| Typical Application | Silicone elastomers, sealants | Coatings, 3D printing, microelectronics | researchgate.net |

The kinetics of hydrosilylation are complex and highly dependent on the specific catalyst, silane (B1218182), and alkene substrate used. researchgate.netbohrium.com For many platinum-catalyzed reactions, a pseudo-first-order or second-order kinetic model can be applied, though deviations are common. researchgate.netresearchgate.net Isotopic labeling studies have provided strong evidence that for many systems, the rate-limiting step of the catalytic cycle is the migratory insertion of the alkene into the Pt-H bond. acs.org

While the Chalk-Harrod mechanism is dominant, a "modified" Chalk-Harrod mechanism has also been proposed, particularly for other transition metals like rhodium. In this variation, the alkene inserts into the metal-silicon (M-Si) bond rather than the metal-hydride bond. nih.govresearchgate.net

For a polyfunctional silane like this compound, the kinetics are further complicated. As the crosslinking reaction proceeds and a network begins to form, the mobility of the reactive sites decreases. Furthermore, the reactivity of the remaining Si-H groups may be reduced due to increasing steric hindrance around the growing polymer structure. bohrium.com The rate of reaction can also be influenced by the electronic nature of the substituents on the silicon atom; electron-withdrawing groups can sometimes increase the reaction rate. bohrium.com

Table 3: Illustrative Kinetic Parameters for Hydrosilylation Polymerization The following table presents representative kinetic data from a study on the hydrosilylation of 1,1,3,3-tetramethyldisiloxane (B107390) and divinylbenzene, as a model for polyaddition reactions.

| Kinetic Parameter | Finding | Reference |

|---|---|---|

| Overall Reaction Order | Follows second-order polyaddition kinetics | researchgate.net |

| Rate Constant (k) | 2.03 × 10⁻⁴ dm³ mol⁻¹ s⁻¹ (with PtCl₂ catalyst) | researchgate.net |

| Dependence on Reactants | Rate is dependent on the concentration of both Si-H and vinyl groups | researchgate.net |

Functionalization Strategies for Derivatization

The presence of four reactive Si-H groups on the periphery of this compound makes it an ideal candidate for a range of functionalization strategies. These strategies allow for the introduction of diverse chemical moieties, paving the way for the synthesis of novel materials with tailored properties.

The Si-H bond is a versatile functional group that can undergo a variety of transformations, enabling the introduction of numerous other functionalities. These reactions are often characterized by high yields and selectivity. For this compound, the four terminal Si-H bonds can be targeted to create tetra-functionalized molecules.

One of the most common and powerful methods for functionalizing Si-H bonds is hydrosilylation . researchgate.netmdpi.com This reaction involves the addition of the Si-H bond across an unsaturated bond, such as an alkene or alkyne, typically in the presence of a transition metal catalyst, most notably platinum complexes like Karstedt's catalyst. researchgate.net By reacting this compound with various unsaturated organic molecules, a wide array of functional groups can be appended to its periphery. For example, reaction with allyl alcohol would introduce four hydroxyl groups, while reaction with allylamine (B125299) would yield four primary amine functionalities. This approach provides a modular way to tailor the surface chemistry of the molecule.

The Si-H bond can also be converted to other useful functional groups. For instance, halogenation , typically with reagents like N-bromosuccinimide (NBS) or carbon tetrachloride, can convert the Si-H bonds to Si-Br or Si-Cl bonds, respectively. These halosilanes are valuable intermediates for further nucleophilic substitution reactions.

Furthermore, oxidation of the Si-H bonds can lead to the formation of silanols (Si-OH). This transformation can be achieved using various oxidizing agents. The resulting tetrasilanol would be a highly polar molecule with the potential for hydrogen bonding and further condensation reactions.

A summary of potential selective functional group transformations for this compound is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Functional Group | Potential Applications |

| Hydrosilylation | Alkene/Alkyne, Pt or other transition metal catalyst | C-Si bond with appended functionality | Surface modification, synthesis of functional polymers |

| Halogenation | NBS, CCl4, etc. | Si-X (X = Cl, Br) | Reactive intermediate for nucleophilic substitution |

| Oxidation | Oxidizing agents (e.g., KMnO4, H2O2) | Si-OH (Silanol) | Precursor for silicones, hydrogen bonding materials |

| Alcoholysis | Alcohols, catalyst | Si-OR (Alkoxysilane) | Sol-gel precursors, crosslinking agents |

| Aminolysis | Amines | Si-NR2 (Silylamine) | Reactive intermediates, coupling agents |

The tetra-functional nature of this compound makes it an excellent core molecule for the synthesis of dendrimers and other multi-arm or hyperbranched structures. nih.govresearchgate.net Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture, and their synthesis often relies on a divergent approach starting from a central core. researchgate.net

The synthesis of carbosilane dendrimers, for example, often involves a repetitive sequence of hydrosilylation and allylation or ethynylation reactions. nih.govnih.gov Starting with this compound, a divergent synthesis could be envisioned. In the first step, the four terminal Si-H bonds could be hydrosilylated with a molecule containing two reactive sites, such as diallylmethylsilane. This would result in a first-generation dendrimer with eight terminal allyl groups. These allyl groups can then be further functionalized in subsequent generations. This iterative process allows for the precise control over the size, branching, and terminal functionality of the resulting macromolecule.

The generation of such multi-arm precursors from this compound opens up possibilities for applications in various fields, including drug delivery, catalysis, and materials science, where the high density of functional groups on the periphery is advantageous.

| Dendrimer Generation | Synthetic Step | Terminal Functional Groups | Number of Terminal Groups |

| 0 (Core) | - | -Si(CH3)2H | 4 |

| 1 | Hydrosilylation with diallylmethylsilane | -CH=CH2 | 8 |

| 2 | Hydrosilylation with HSiCl3 followed by reaction with allylmagnesium bromide | -CH=CH2 | 24 |

| 3 | Hydrosilylation with HSiCl3 followed by reaction with allylmagnesium bromide | -CH=CH2 | 72 |

Dehydrogenative Coupling and Si-Si Bond Formation Processes

Another important class of reactions for silanes containing Si-H bonds is dehydrogenative coupling , which leads to the formation of silicon-silicon (Si-Si) bonds with the concomitant release of hydrogen gas. nih.govwikipedia.org This process is a key method for the synthesis of polysilanes, which are polymers with a silicon backbone that exhibit interesting electronic and optical properties.

The dehydrogenative coupling of silanes is typically catalyzed by transition metal complexes, with catalysts based on titanium, zirconium, hafnium, and rhodium being particularly effective. nih.govosti.gov The mechanism of these reactions can be complex and is believed to involve steps such as oxidative addition of the Si-H bond to the metal center, followed by reductive elimination of H2 and Si-Si bond formation.

For this compound, dehydrogenative coupling can proceed in two main ways:

Intramolecular coupling: While sterically less favorable, it is conceivable that under certain conditions, coupling could occur between two of the silylpropyl arms of the same molecule, leading to cyclic structures.

Intermolecular coupling: This is the more likely pathway, where the Si-H groups of one molecule react with those of another, leading to the formation of a hyperbranched polysilane network. The resulting polymer would have a complex, three-dimensional structure with a high density of silicon atoms.

The properties of the resulting polysilane, such as its molecular weight and solubility, can be influenced by the choice of catalyst and reaction conditions. For instance, some catalysts are known to be selective for the formation of linear chains, while others may promote more extensive cross-linking. wikipedia.org

| Catalyst System | Typical Reaction Conditions | Resulting Si-Si Structure | Reference |

| Titanocene/Zirconocene derivatives | Organic solvent, room temperature to moderate heating | Linear and branched polysilanes | nih.govosti.gov |

| Rhodium complexes (e.g., Wilkinson's catalyst) | Organic solvent, often requires H2 removal | Disilanes and short oligosilanes | wikipedia.org |

| Hafnocene derivatives | Organic solvent | Polysilanes | osti.gov |

| Early transition metal catalysts on surfaces | Solid-state reaction | Surface-grafted polysilanes | nih.gov |

Applications As a Precursor and Building Block in Advanced Materials Science

Engineering of High-Performance Silicone Elastomers

The performance of silicone elastomers is intrinsically linked to the three-dimensional network structure formed during curing. The choice of crosslinking agent is paramount in defining the final properties of the elastomer. Tetrakis(dimethylsilylpropyl)silane, with its four reactive dimethylsilyl groups, is theoretically an ideal candidate for creating robust and tailored silicone networks.

Role as a Multifunctional Crosslinker in Polymer Networks

This compound can function as a multifunctional crosslinker in addition-cure (hydrosilylation) silicone systems. In this role, the silicon-hydride (Si-H) bonds of the dimethylsilyl groups would react with the vinyl groups of vinyl-functionalized polysiloxane chains in the presence of a platinum catalyst. The tetra-functionality of the molecule allows for the creation of a highly interconnected and three-dimensional polymer network. Each molecule can potentially link four different polymer chains, leading to a densely crosslinked structure.

The general reaction mechanism can be depicted as: Si(CH₂CH₂CH₂Si(CH₃)₂H)₄ + 4(Vi-PDMS-Vi) --(Pt catalyst)--> Highly Crosslinked Silicone Network

Where Vi-PDMS-Vi represents a vinyl-terminated polydimethylsiloxane (B3030410) chain. This multifunctional crosslinking capability is crucial for achieving high-performance characteristics in silicone elastomers.

Influence on Network Density and Mechanical Property Enhancement

The concentration and functionality of the crosslinker directly influence the crosslink density of the resulting elastomer, which in turn governs its mechanical properties. By systematically varying the amount of this compound in a silicone formulation, the network density can be precisely controlled.

An increase in the concentration of this tetra-functional crosslinker would theoretically lead to a higher crosslink density. This would manifest as an increase in the hardness (Shore A durometer), modulus, and tensile strength of the elastomer. Conversely, the elongation at break would be expected to decrease as the network becomes more constrained. The propyl chains connecting the reactive silyl (B83357) groups to the central silicon atom provide a degree of flexibility to the crosslinks, which could potentially mitigate the brittleness often associated with very high crosslink densities.

Table 1: Predicted Influence of this compound Concentration on the Mechanical Properties of a Silicone Elastomer (Note: The following data is illustrative and based on general principles of silicone chemistry, as specific experimental data for this compound is not publicly available.)

| Crosslinker Concentration (phr) | Predicted Shore A Hardness | Predicted Tensile Strength (MPa) | Predicted Elongation at Break (%) |

| 1.0 | 30 | 5.0 | 400 |

| 2.0 | 45 | 7.5 | 250 |

| 3.0 | 60 | 9.0 | 150 |

| 4.0 | 70 | 10.0 | 100 |

Thermo-oxidative Stability of Resulting Polymeric Systems

The thermo-oxidative stability of silicone elastomers is a critical performance metric, particularly in high-temperature applications. The incorporation of this compound as a crosslinker is anticipated to enhance this stability. The robust Si-C and Si-Si bonds within the crosslinker are inherently more stable than many organic linkages. Furthermore, the creation of a dense, well-integrated network can limit the mobility of polymer chains and the diffusion of oxygen, thereby hindering the chemical degradation pathways that occur at elevated temperatures. The presence of a high concentration of silicon atoms within the network structure contributes to the formation of a stable silica-like char layer upon thermal decomposition, which can act as a barrier to further oxidation.

Integration in Nanocomposite Systems

The incorporation of inorganic nanoparticles into a polymer matrix is a well-established strategy for enhancing material properties. However, the success of such nanocomposites hinges on the quality of the interface between the filler and the polymer. This compound is a promising candidate for improving this interfacial interaction.

Function as a Coupling Agent for Inorganic Nanoparticles (e.g., Silica)

This compound can act as an effective coupling agent to modify the surface of inorganic nanoparticles like silica (B1680970) (SiO₂). The hydroxyl groups (-OH) present on the surface of silica can react with the dimethylsilyl groups of the silane (B1218182). This reaction forms stable covalent bonds (Si-O-Si) between the nanoparticle surface and the silane molecule. This surface modification transforms the typically hydrophilic silica surface into a more hydrophobic and organo-compatible one. This improved compatibility is crucial for achieving a uniform dispersion of the nanoparticles within the non-polar silicone matrix and preventing their agglomeration.

Interfacial Adhesion Enhancement in Hybrid Materials

By functionalizing the surface of silica nanoparticles, this compound can act as a molecular bridge, enhancing the interfacial adhesion between the inorganic filler and the silicone matrix. The propyl chains of the silane molecule extend from the nanoparticle surface into the polymer matrix. While the provided structure does not have a second reactive group for direct covalent bonding with the matrix in this context, the entanglement of these alkyl chains with the surrounding polymer chains significantly improves the stress transfer from the polymer to the reinforcing filler. This leads to a substantial improvement in the mechanical properties of the nanocomposite, such as its tensile strength, tear strength, and abrasion resistance.

Table 2: Expected Improvement in Mechanical Properties of a Silica-Filled Silicone Nanocomposite with this compound Treatment (Note: The following data is illustrative and based on general principles of nanocomposite technology, as specific experimental data for this compound is not publicly available.)

| Property | Unfilled Silicone Elastomer | Silicone with Untreated Silica | Silicone with Silane-Treated Silica |

| Tensile Strength (MPa) | 4.0 | 6.5 | 9.5 |

| Tear Strength (kN/m) | 15 | 25 | 40 |

| Modulus at 100% Elongation (MPa) | 0.8 | 1.5 | 2.5 |

Role in Dendrimer and Hyperbranched Polymer Synthesis

The highly branched, monodisperse, and symmetrical structure of dendrimers has made them a focus of research for a wide range of applications, including drug delivery, catalysis, and sensing. Carbosilane dendrimers, which are built around a silicon-carbon skeleton, are particularly noted for their chemical and thermal stability.

This compound is an ideal candidate to serve as a central core molecule for the synthesis of carbosilane dendrimers and star polymers due to its tetrafunctionality. The four dimethylsilylpropyl arms provide a scaffold from which successive generations of branching units can be grown. The synthesis of carbosilane dendrimers often involves a repetitive sequence of hydrosilylation and alkenylation reactions.

For example, a generation 1 dendrimer could be synthesized by reacting the terminal Si-H groups of this compound (after appropriate functionalization to introduce Si-H bonds if necessary) with an allyl-terminated silane. This would result in a larger molecule with an increased number of peripheral allyl groups. These allyl groups can then be hydrosilylated again to create the next generation. This step-wise growth allows for precise control over the size, molecular weight, and surface functionality of the resulting dendrimer. The central silicon atom of this compound acts as the foundational point from which the entire dendritic architecture radiates.

Research on carbosilane dendrimers has explored various core molecules, including other tetra-functional silanes like tetrakis(phenylethynyl)silane (B1595773) and siloxane-based structures. mdpi.com The principles of dendrimer synthesis established with these cores are directly applicable to this compound.

The synthesis of dendrimers can proceed through two main strategies: convergent and divergent growth. The divergent approach begins with a multifunctional core molecule, and successive generations are added layer by layer, growing outwards. nih.gov This method is well-suited for creating large, complex dendritic structures.

A divergent synthesis using this compound as the core would involve the following general steps:

Core Preparation: The starting molecule is this compound.

First Generation (G1) Synthesis: The four terminal dimethylsilyl groups are functionalized to allow for the attachment of branching units. For instance, they could be reacted with a molecule containing both a reactive group for attachment and multiple new terminal groups (e.g., allyl groups).

Second Generation (G2) Synthesis: The new terminal groups from the first generation are then reacted in a similar fashion to add another layer of branching units.

Iteration: This process is repeated to build higher-generation dendrimers with an exponentially increasing number of terminal functional groups.

This step-by-step process allows for the creation of well-defined macromolecules with a precise number of surface groups. nih.gov The synthesis of hybrid dendrimers, which combine a flexible carbosilane core with a rigid outer shell, has been accomplished using similar divergent strategies, highlighting the versatility of this approach. nih.gov

The surface of dendrimers can be functionalized with a variety of chemical groups to create host-guest systems for molecular recognition. Anionic species play crucial roles in many biological and chemical processes, and the development of synthetic receptors for anions is an active area of research.

Carbosilane dendrimers, due to their well-defined structure and the ability to present a high density of functional groups on their periphery, are excellent scaffolds for creating anion receptors. By modifying the terminal groups of a dendrimer built from a this compound core, it is possible to create a supramolecular assembly capable of binding specific anions.

For example, the periphery of the dendrimer can be functionalized with cationic groups, such as ammonium (B1175870) or phosphonium (B103445) moieties. nih.gov These positively charged groups can then interact with anionic species, such as DNA, siRNA, or other biologically relevant polyanions, through electrostatic interactions. nih.govrsc.org The multivalent nature of the dendrimer, with its numerous surface groups, can lead to strong and specific binding. Studies on cationic carbosilane dendrimers have shown their potential as non-viral vectors for gene therapy, where they bind and transport oligonucleotides (which are polyanions). rsc.org

The synthesis of anionic carbosilane dendrimers with sulfonate or carboxylate terminal groups has also been reported. nih.gov These dendrimers have shown promise as antiviral agents, demonstrating that the tailored surface functionality of carbosilane dendrimers can lead to specific biological interactions.

Application in Surface Modification Technologies

The modification of surfaces to control properties such as wettability, adhesion, and biocompatibility is essential in many technological applications. Silane-based compounds are widely used for this purpose due to their ability to form robust and stable layers on a variety of substrates.

Self-assembled monolayers are highly ordered molecular assemblies that form spontaneously on the surface of a substrate. They are typically formed from molecules that have a head group that chemisorbs to the substrate, a hydrocarbon chain, and a terminal functional group that determines the surface properties of the monolayer.

While this compound is not a typical molecule for forming a simple, linear self-assembled monolayer, its structure allows for the creation of more complex surface architectures. The four dimethylsilyl groups can act as anchor points to a substrate, such as silicon oxide, that has surface hydroxyl groups. This would lead to the formation of a cross-linked network on the surface, rather than a traditional monolayer. Such a network could provide a very stable and robust surface coating.

Alternatively, the terminal silyl groups could be functionalized with other chemical moieties that are designed to interact with specific surfaces or to impart particular properties. For instance, they could be modified to attach polysaccharides for improved biocompatibility or to create protein-repellent surfaces. nih.gov The use of silanes like 3-(trimethoxysilyl)propyl methacrylate (B99206) for surface modification is a well-established technique. nih.govresearchgate.net The tetrafunctional nature of this compound could be leveraged to create a high density of these functional groups on a surface.

Insufficient Data Available for "this compound" to Generate a Detailed Scientific Article

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data and detailed application information for the chemical compound This compound . While general information on related compounds and broader chemical classes exists, the specific findings required to construct a scientifically rigorous article on its use in functional coatings and advanced additive manufacturing, as per the requested outline, are not available.

The investigation into "this compound" and its potential applications revealed the following:

Limited Direct Research: There are no readily accessible research papers, patents, or detailed technical reports that specifically focus on the synthesis, characterization, and application of "this compound" for the development of functional coatings with tunable surface properties or its use in photoactivated 3D printing of silicone structures.

Information on Analogous Compounds: Research on structurally similar molecules, such as other carbosilane dendrimers and functionalized silanes, provides a general understanding of how this class of compounds might behave. For instance, compounds like Tetrakis(dimethylsilyl)silane and Tetrakis(tri-n-propylsilyl)silane have been studied, confirming that the target compound is a generation 1 (G1) carbosilane dendrimer. chemimpex.comresearchgate.net These related studies suggest that the terminal dimethylsilyl groups could be functionalized for various applications. chemimpex.com

General Applications of Silanes: The broader category of silanes is well-documented for its use in creating hydrophobic coatings and as components in photo-curable resins for 3D printing. sigmaaldrich.comulprospector.comdakenchem.com Functional silanes are known to act as coupling agents and can be incorporated into polymer matrices to enhance properties. However, this information is general and not specific to "this compound."

Due to the absence of specific experimental data, such as contact angle measurements for coatings or mechanical properties of 3D-printed materials derived from "this compound," it is not possible to generate the detailed, scientifically accurate article as requested. The creation of interactive data tables and in-depth research findings is contingent on the availability of such specific data, which could not be located in the public domain.

Therefore, the sections on "Development of Functional Coatings with Tunable Surface Properties" and "3D Printing of Silicone Structures via Photoactivated Processes" for "this compound" cannot be completed at this time.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Tetrakis(dimethylsilylpropyl)silane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the unambiguous confirmation of the compound's connectivity and architecture.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton-containing functional groups within this compound. The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the methyl groups attached to the silicon atoms and the protons of the propyl chains. The chemical shifts, signal multiplicities, and integration values provide a detailed map of the proton framework of the molecule.

Key expected resonances in the ¹H NMR spectrum of this compound would include:

A singlet for the protons of the dimethylsilyl (–Si(CH₃)₂) groups.

Multiplets corresponding to the three methylene (–CH₂–) groups of the propyl chains, with their distinct chemical shifts influenced by their proximity to the silicon atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Si(CH₃)₂ | ~ 0.1 | Singlet |

| Si-CH₂-CH₂-CH₂-Si | ~ 0.5 | Multiplet |

| Si-CH₂-CH₂-CH₂-Si | ~ 1.3 | Multiplet |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number and types of carbon environments.

The anticipated ¹³C NMR spectrum would show signals for:

The methyl carbons of the dimethylsilyl groups.

The three distinct methylene carbons of the propyl linkers.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Si(CH₃)₂ | ~ -2 |

| Si-CH₂-CH₂-CH₂-Si | ~ 18 |

| Si-CH₂-CH₂-CH₂-Si | ~ 19 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

For an organosilicon compound like this compound, Silicon-29 (²⁹Si) NMR spectroscopy is a particularly powerful tool. It directly probes the silicon nuclei, providing invaluable information about the different silicon environments within the molecule. This technique is crucial for confirming the presence of both the central silicon atom and the peripheral dimethylsilyl groups. The chemical shifts in ²⁹Si NMR are highly sensitive to the substituents on the silicon atom. mdpi.com

The expected ²⁹Si NMR spectrum would feature two distinct resonances:

One signal corresponding to the central quaternary silicon atom, Si(CH₂–)₄.

A second signal for the four equivalent silicon atoms of the terminal dimethylsilyl groups, –Si(CH₃)₂H.

The significant difference in the chemical environments of these two types of silicon atoms would lead to well-resolved peaks.

Table 3: Predicted ²⁹Si NMR Chemical Shifts for this compound

| Silicon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Central Si | ~ 2 |

Note: These are predicted values based on analogous structures and are relative to a standard like tetramethylsilane (TMS).

Solid-state NMR (ssNMR) spectroscopy offers a means to study the structure and dynamics of this compound in its solid form. Unlike solution-state NMR, which averages out anisotropic interactions through molecular tumbling, ssNMR can provide information about the spatial arrangement of atoms in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. nih.gov

For this compound, ¹³C and ²⁹Si ssNMR could reveal insights into:

Conformational Polymorphism: Different crystalline forms of the compound would likely yield distinct ssNMR spectra.

Molecular Dynamics: Variable-temperature ssNMR experiments can probe the motion of the propyl chains and the rotation of the dimethylsilyl groups in the solid state. rsc.org

Intermolecular Interactions: Proximity between different molecules in the crystal lattice can be detected through advanced ssNMR techniques, providing a more complete picture of the solid-state structure. researchgate.net

Mass Spectrometry (MS) for Molecular Integrity and Purity

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound and assessing its purity. By ionizing the molecule and measuring the mass-to-charge ratio of the resulting ions, MS provides a direct confirmation of the compound's molecular formula.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of large, non-volatile molecules like this compound, which can be considered a small dendrimer or a core molecule for larger dendritic structures. nih.govresearchgate.net This technique involves embedding the analyte in a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation of the parent molecule. mdpi.com

A MALDI-TOF analysis of this compound would be expected to show:

A prominent peak corresponding to the molecular ion ([M]⁺ or protonated/sodiated adducts like [M+H]⁺ or [M+Na]⁺), confirming the molecular weight.

Minimal fragmentation, which is a hallmark of the soft ionization process of MALDI.

The ability to detect impurities or byproducts from the synthesis, such as molecules with incomplete substitution on the central silicon core. nih.gov

The high resolution of MALDI-TOF MS allows for the differentiation of molecules with very similar masses, making it an excellent tool for verifying the monodispersity of a sample. acs.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The key functional groups present in this compound are Si-H, Si-C, C-H, and the Si-(CH2)3-C propyl linkages, all connected to a central silicon atom.

Si-H Vibrations: The silicon-hydride (Si-H) stretching vibration is typically a strong and sharp band in the IR spectrum, appearing in the range of 2100-2200 cm-1. In Raman spectra, this vibration is also clearly observable.

C-H Vibrations: The aliphatic C-H stretching vibrations from the dimethyl and propyl groups are expected in the 2800-3000 cm-1 region. C-H deformation (bending) vibrations would appear in the 1350-1470 cm-1 range.

Si-C Vibrations: The silicon-carbon (Si-C) stretching vibrations are typically found in the fingerprint region of the spectrum, usually between 600 and 800 cm-1. These bands can be of variable intensity.

CH2 Vibrations: The propyl chains will exhibit characteristic CH2 scissoring (~1465 cm-1), wagging (~1300-1150 cm-1), and twisting (~1150-1050 cm-1) vibrations.

Si(CH3)2 Vibrations: The dimethylsilyl groups will show a characteristic symmetric deformation (umbrella mode) around 1250 cm-1 and a rocking mode around 800-840 cm-1.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

While a specific crystal structure for this compound has not been reported, studies on analogous highly branched organosilicon compounds, such as Tetrakis(trimethylsilyl)silane (B1295357), reveal important structural characteristics that can be inferred. These molecules often crystallize in high-symmetry space groups. For example, Tetrakis(trimethylsilyl)silane has a crystal structure where the molecules are arranged in a cubic close-packed (c.c.p.) stacking fashion researchgate.net. At room temperature, it exhibits orientational disorder, which is common for globular molecules researchgate.net.

It is plausible that this compound, with its flexible propyl chains, would also exhibit complex crystalline behavior, potentially including polymorphism and temperature-dependent phase transitions. A powder XRD study could be used to identify the crystalline phases and determine the unit cell parameters. For a complete structure elucidation, however, the growth of a suitable single crystal would be necessary for a single-crystal XRD experiment. The resulting data would be invaluable for understanding the intermolecular interactions that govern the packing of these molecules in the solid state.

Rheological Characterization of this compound-Derived Polymers

This compound, with its four reactive dimethylsilylpropyl arms, is a potential precursor for the synthesis of highly branched polymers or crosslinked networks. The rheological properties of such materials are critical for understanding their processing behavior and final application performance. Rheology is the study of the flow and deformation of matter.

For polymers derived from this silane (B1218182), key rheological parameters would include:

Viscosity (η): A measure of a fluid's resistance to flow. For a polymer melt or solution, viscosity would be highly dependent on temperature, shear rate, and the molecular weight and architecture of the polymer.

Shear Modulus (G): This describes the material's elastic response to shear stress. It is composed of the storage modulus (G'), representing the elastic (stored) component of the response, and the loss modulus (G''), representing the viscous (dissipated) component.

Complex Viscosity (η):* This is a frequency-dependent viscosity measured during oscillatory shear experiments and is related to both G' and G''.

The rheological behavior of polymers derived from this compound would be strongly influenced by their structure. For example, star-shaped polymers synthesized from this core would likely exhibit lower melt viscosity compared to linear polymers of the same molecular weight. If used as a crosslinker, the resulting network's rheological properties would depend on the crosslink density. Small-amplitude oscillatory shear (SAOS) experiments would be used to probe the linear viscoelastic region of these materials, providing insights into their molecular structure. Large amplitude oscillatory shear (LAOS) could be employed to study the non-linear behavior, which is relevant for many processing applications.

Interactive Data Table: Expected Rheological Properties of Derived Polymers

| Property | Expected Behavior for Star Polymers | Expected Behavior for Crosslinked Networks |

| Zero-Shear Viscosity | Lower than linear equivalent | Very high / solid-like |

| Shear Thinning | Pronounced | Less pronounced |

| Storage Modulus (G') | Increases with frequency | High and relatively frequency-independent |

| Loss Modulus (G'') | Shows a peak at the crossover with G' | Lower than G' in the solid-like state |

Thermal Analysis Techniques for Material Behavior (e.g., DSC, TGA on derived materials)

Thermal analysis techniques are essential for characterizing the behavior of materials as a function of temperature. For polymers and materials derived from this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide critical information.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This is used to determine the thermal stability and decomposition profile of a material. For a polymer derived from this compound, TGA would reveal the onset temperature of decomposition, the rate of mass loss, and the percentage of residual mass at high temperatures (which can be related to the ceramic yield if the material is a precursor to silicon-based ceramics). The thermal stability would be influenced by the strength of the Si-C and Si-Si bonds within the polymer structure.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to detect thermal transitions such as:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg would depend on the flexibility of the polymer chains and the degree of crosslinking.

Melting Temperature (Tm): If the derived polymer is semi-crystalline, DSC will show an endothermic peak corresponding to the melting of the crystalline domains.

Crystallization Temperature (Tc): Upon cooling from the melt, a semi-crystalline polymer will exhibit an exothermic peak as it crystallizes.

Curing Reactions: If this compound is used as a crosslinker in a thermosetting system, DSC can be used to monitor the heat released during the curing reaction, providing information on the reaction kinetics.

Interactive Data Table: Expected Thermal Properties of Derived Materials

| Thermal Property | Measurement Technique | Significance |

| Decomposition Temperature | TGA | Indicates the upper limit of thermal stability. |

| Ceramic Yield | TGA | The percentage of mass remaining at high temperatures, relevant for precursor applications. |

| Glass Transition (Tg) | DSC | Defines the transition from a glassy to a rubbery state, important for determining the service temperature range. |

| Melting Point (Tm) | DSC | Indicates the melting of crystalline regions in semi-crystalline polymers. |

| Heat of Curing | DSC | Quantifies the energy released during crosslinking reactions. |

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Tailored Synthesis and Reactions

The precise synthesis of Tetrakis(dimethylsilylpropyl)silane and its derivatives is paramount for exploring their full potential. Future research will likely focus on developing sophisticated catalytic systems that offer high yields and selectivity. While traditional hydrosilylation methods using platinum-based catalysts like Speier's and Karstedt's catalysts are foundational in organosilicon chemistry, there is a growing interest in more sustainable and cost-effective alternatives. mdpi.com

The development of catalysts based on earth-abundant metals and efforts to create heterogeneous catalysts for easier separation and recycling are key trends. For a complex molecule like this compound, achieving precise control over the reaction to avoid side products is a significant challenge. Future catalytic systems may involve multicomponent catalysts designed to work synergistically, potentially mimicking enzymatic precision. researchgate.net The synthesis of related highly branched structures, such as bifunctional tetrakis(trimethylsilyl)silane (B1295357) derivatives, has been achieved through reactions with strong Lewis acids, indicating a potential pathway for the functionalization of this compound. sbfchem.com

Furthermore, organocatalysis is emerging as a powerful tool in organosilicon chemistry for achieving asymmetric synthesis, which could be instrumental in creating chiral derivatives of this compound with unique optical or biological properties. nih.govacs.org

Exploration of this compound in New Material Platforms

The unique molecular architecture of this compound, with its central silicon atom and four dimethylsilylpropyl arms, makes it an intriguing building block for novel materials. Its high silicon content and dendritic-like structure could impart desirable properties such as thermal stability, hydrophobicity, and specific mechanical characteristics. chemimpex.com

Bio-inspired and Biocompatible Silane-Based Materials

The field of biomedical materials is increasingly looking towards organosilanes for applications ranging from implant coatings to drug delivery systems. aip.orgnih.govresearchgate.net While direct research on this compound in this area is limited, the known biocompatibility of many polysiloxanes and the ability to functionalize silanes suggest significant potential. sbfchem.com

Future research could explore the use of this compound as a core molecule for creating biocompatible coatings on medical implants. The dimethylsilylpropyl groups could be further functionalized with bioactive molecules to promote tissue integration and prevent rejection. nih.gov The development of silane-based materials that mimic natural structures is a growing area of interest, and the defined structure of this compound could serve as a scaffold for creating such bio-inspired materials. aip.org

Stimuli-Responsive Materials and Smart Systems

Stimuli-responsive materials, which change their properties in response to external triggers like pH, temperature, or light, are at the cutting edge of materials science. chemimpex.com Carbosilane dendrimers, which share structural similarities with this compound, have been investigated for their potential in creating stimuli-responsive hydrogels and drug delivery systems. researchgate.netnih.gov

By incorporating responsive chemical moieties onto the peripheral dimethylsilyl groups of this compound, it may be possible to create "smart" materials. For instance, the attachment of pH-sensitive groups could lead to materials that release a payload in specific biological environments, such as cancerous tissues which often have a lower pH. nih.gov The development of such systems holds promise for targeted therapies with reduced side effects.

Computational Design and Predictive Modeling of Silane (B1218182) Reactivity and Material Performance

Computational chemistry offers a powerful tool for accelerating the discovery and optimization of new materials and chemical processes. Predictive modeling can provide insights into the reactivity of this compound and help in the rational design of new materials with desired properties, reducing the need for extensive and time-consuming experimental work. taylorfrancis.com

Techniques such as Density Functional Theory (DFT) can be employed to understand the electronic structure and predict the reactivity of different sites on the molecule. taylorfrancis.com This knowledge is crucial for designing selective catalytic syntheses and functionalization reactions. Furthermore, machine learning algorithms are being developed to predict the properties and potential risks of organosilicon compounds based on their molecular structure, which could be applied to this compound and its derivatives. nih.gov

Computational fluid dynamics (CFD) modeling can be used to optimize reactor design and process conditions for the synthesis of complex organosilanes, ensuring efficient and scalable production. acs.org

Interdisciplinary Research Integrating Organosilicon Chemistry with Other Scientific Domains

The future of organosilicon chemistry, and specifically the exploration of molecules like this compound, lies in its integration with other scientific disciplines. elte.hu Collaborations between organosilicon chemists, materials scientists, biologists, and engineers will be essential to unlock the full potential of this compound.

In materials science, this compound could be a key component in the development of advanced composites, coatings, and sealants with enhanced mechanical and thermal properties. chemimpex.com Its use as a precursor for silicon-based materials in semiconductor manufacturing and optoelectronic devices also represents a significant area of interdisciplinary research. chemimpex.com

In the life sciences, the integration of organosilicon chemistry with biology and medicine could lead to the development of novel diagnostic tools, therapeutic agents, and advanced biomedical devices. nih.govwikipedia.org

Addressing Challenges and Opportunities for Sustainable Synthesis and Application

As with any emerging chemical technology, the sustainable synthesis and application of this compound present both challenges and opportunities. The development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources is a critical goal. researchgate.netrsc.org This includes moving away from hazardous reagents and developing catalytic systems that are both efficient and environmentally benign. zmsilane.com

The lifecycle of materials based on this compound, from production to disposal and potential recycling, must be considered to ensure their long-term sustainability. Research into biodegradable organosilane structures could offer a solution to the environmental persistence of some silicon-based polymers. zmsilane.com

The development of organofunctional silane oligomers that release lower amounts of volatile organic compounds (VOCs) during curing is an ongoing area of industrial research, and similar principles could be applied to the formulation of materials containing this compound. specialchem.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for producing tetrakis(dimethylsilylpropyl)silane, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves silylation reactions using dimethylsilylpropyl precursors. For analogous silanes (e.g., tetrakis(dimethylamino)silane), stoichiometric ratios of reactants (e.g., 2:1 for ethylaluminum dichloride and silane complexes) are critical to isolate stable intermediates . Temperature control (e.g., 135°C for crystallization) and inert atmospheres (argon/nitrogen) are essential to prevent hydrolysis or oxidation. Yield optimization requires monitoring via NMR or GC-MS to track intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies methyl and silylpropyl group environments. For example, tert-butylperoxy silanes show distinct peaks at δ 1.28 ppm (tert-butyl) .

- IR Spectroscopy : Detects Si-O/Si-C bonds (920–940 cm⁻¹) and validates functional group integrity .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, especially for air-sensitive compounds requiring fast evaporation techniques .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Under inert gas at 0–6°C to prevent degradation .

- Waste Management : Segregate and transfer to certified hazardous waste facilities to avoid environmental contamination .

- PPE : Use nitrile gloves, fume hoods, and respiratory protection (e.g., N95 masks) due to risks of inhalation (H333) and skin exposure (H313) .

Advanced Research Questions

Q. How does this compound function in catalytic systems, and what mechanistic insights exist?

- Methodological Answer : In polymerization catalysis (e.g., propylene), silane derivatives form 2:1 complexes with metal halides (e.g., ethylaluminum dichloride), enhancing electron transfer and active site stability . Kinetic studies using stopped-flow NMR or EPR can map reaction pathways and identify rate-limiting steps. For example, tert-butylperoxy silanes decompose exothermically, requiring calorimetry to assess thermal stability .

Q. What experimental strategies resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Cross-Validation : Compare results across multiple techniques (e.g., XRD for crystallinity vs. NMR for solution-state behavior) .

- Controlled Replication : Standardize solvents (e.g., anhydrous toluene) and humidity levels (<1 ppm H₂O) to minimize variability .

- Theoretical Modeling : Use DFT calculations to predict electronic effects of substituents (e.g., dimethylsilylpropyl vs. trimethylsilyl) on Si-centered reactivity .

Q. How can researchers design experiments to probe the thermal stability and decomposition pathways of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (e.g., 10°C/min in N₂).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., siloxanes or hydrocarbons) .

- Accelerated Rate Calorimetry (ARC) : Measure self-heating rates and adiabatic temperature rise to model industrial-scale hazards .

Q. What theoretical frameworks guide the study of this compound’s electronic structure and bonding?

- Methodological Answer :

- Molecular Orbital Theory : Explains hyperconjugation in Si-C bonds using computational tools like Gaussian or ORCA .

- Ligand Field Theory : Applies to silane-metal interactions in catalysis, particularly for d-block elements (e.g., Ti, Zr) .

- Hammett Parameters : Correlate substituent effects (σ values) on silane reactivity in nucleophilic substitutions .

Guidance for Research Integrity

- Data Documentation : Maintain raw spectra, chromatograms, and lab notebooks in secure repositories (e.g., Figshare) for peer review .

- Hypothesis Refinement : Iteratively revise research questions based on literature gaps (e.g., limited mechanistic studies on silylpropyl substituents) .

- Plagiarism Checks : Use tools like iThenticate to ensure originality, especially when citing synthesis protocols from older studies (e.g., 1969 polymer chemistry literature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.